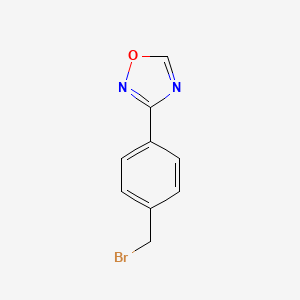
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by the presence of a chloro-substituted benzoyl group, an ethoxy group, and a hydroxyisoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-chloro-4-ethoxybenzoyl chloride: This intermediate is prepared by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The 3-chloro-4-ethoxybenzoyl chloride is then reacted with 4-hydroxyisoquinolin-1(2H)-one in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-chloro-4-ethoxybenzoyl)-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-(4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one.
Substitution: Formation of 3-(3-azido-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one or 3-(3-thio-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one.
科学的研究の応用
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-chloro-4-methoxybenzoyl-4-hydroxyisoquinolin-1(2H)-one
- 3-chloro-4-ethoxybenzoyl-4-oxoisoquinolin-1(2H)-one
- 3-(3-chloro-4-ethoxybenzoyl)-4-aminobenzoic acid
Uniqueness
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted research applications .
特性
IUPAC Name |
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-24-14-8-7-10(9-13(14)19)16(21)15-17(22)11-5-3-4-6-12(11)18(23)20-15/h3-9,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORACIPALWXIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2532677.png)


![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2532681.png)


![N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2532686.png)
![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2532693.png)
